4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds. The official IUPAC name for this compound is this compound, which precisely describes the positions of the methyl group at the 4-position and the carboxylic acid functionality at the 3-position of the 1,2,5-oxadiazole ring system. The compound is registered under Chemical Abstracts Service number 58677-34-2, providing a unique identifier for database searches and regulatory documentation.

Alternative nomenclature systems recognize this compound by several synonymous names that reflect different naming conventions and historical usage patterns. The compound is frequently referred to as 4-methylfurazan-3-carboxylic acid, utilizing the older furazan nomenclature for the 1,2,5-oxadiazole ring system. Additional systematic identifiers include the molecular descriptor file number MFCD00461519 and various database-specific codes such as DTXSID00310934 for the Distributed Structure-Searchable Toxicity database. The European Community number 675-516-8 provides regulatory identification within European chemical registration systems.

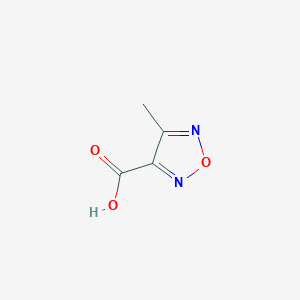

The molecular formula C₄H₄N₂O₃ accurately represents the atomic composition, indicating four carbon atoms, four hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight has been precisely determined as 128.09 grams per mole, corresponding to the sum of atomic masses for all constituent atoms. The canonical SMILES representation CC1=NON=C1C(=O)O provides a standardized linear notation for computational applications and database storage.

Molecular Geometry and Crystallographic Data

The molecular geometry of this compound exhibits characteristic features of substituted oxadiazole ring systems, with the five-membered heterocycle maintaining planarity due to aromatic stabilization. Crystallographic studies of related oxadiazole compounds have revealed that the 1,2,5-oxadiazole ring typically adopts a planar configuration with minimal deviation from the ideal geometry. In the case of structurally similar compounds such as those described in crystallographic analyses, the oxadiazole ring shows maximum deviations of approximately 0.061 Ångströms from planarity.

Physical property measurements have established important thermodynamic and structural parameters for this compound. The compound exhibits a boiling point of 286.5 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, indicating relatively strong intermolecular interactions. The density has been measured as 1.464 grams per cubic centimeter, suggesting efficient molecular packing in the solid state. The logarithmic partition coefficient (LogP) value of 0.07620 indicates moderate hydrophilicity, consistent with the presence of the carboxylic acid functional group.

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 128.09 | g/mol | |

| Boiling Point | 286.5 | °C (760 mmHg) | |

| Density | 1.464 | g/cm³ | |

| LogP | 0.07620 | dimensionless | |

| Melting Point | 206-208 | °C |

The InChI (International Chemical Identifier) string InChI=1S/C4H4N2O3/c1-2-3(4(7)8)6-9-5-2/h1H3,(H,7,8) provides a standardized representation of the molecular structure and connectivity. The corresponding InChI Key GAIAHHRZVGJYQW-UHFFFAOYSA-N serves as a hashed version for rapid database searching and structural matching. These identifiers facilitate unambiguous communication of structural information across different computational platforms and chemical databases.

Tautomeric Forms and Resonance Structures

The electronic structure of this compound involves several resonance forms that contribute to the overall stability and reactivity of the molecule. The 1,2,5-oxadiazole ring system exhibits aromatic character through delocalization of π-electrons across the five-membered heterocycle. The presence of two nitrogen atoms and one oxygen atom within the ring creates multiple sites for electron density redistribution, leading to several canonical resonance structures that describe the bonding patterns.

The carboxylic acid functional group at the 3-position can exist in different protonation states depending on the solution pH, with the carboxylate anion form becoming predominant under basic conditions. This ionizable group significantly influences the overall electronic distribution within the molecule and affects intermolecular interactions through hydrogen bonding networks. The methyl substituent at the 4-position provides electron-donating character through hyperconjugation and inductive effects, modulating the electron density distribution within the oxadiazole ring.

Computational studies of related oxadiazole systems have indicated that the aromatic stabilization energy contributes significantly to the overall molecular stability. The electron-withdrawing nature of the nitrogen and oxygen heteroatoms creates regions of electron deficiency that can be stabilized through resonance delocalization. The specific positioning of the methyl group and carboxylic acid substituents creates an asymmetric charge distribution that influences both the chemical reactivity and physical properties of the compound.

Comparative Analysis with 1,2,5-Oxadiazole-3-carboxylic Acid Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related derivatives in the 1,2,5-oxadiazole-3-carboxylic acid family. The parent compound 1,2,5-oxadiazole-3-carboxylic acid (CAS: 88598-08-7) with molecular formula C₃H₂N₂O₃ and molecular weight 114.06 grams per mole serves as the fundamental structure for this comparative analysis. The addition of the methyl group in the 4-position increases the molecular weight by 14.03 grams per mole, corresponding to the mass of the CH₂ unit.

Several other 4-substituted derivatives provide valuable comparative insights into structure-activity relationships within this chemical family. The compound 4-amino-1,2,5-oxadiazole-3-carboxylic acid represents an important derivative where the amino group replaces the methyl substituent, resulting in different electronic properties and hydrogen bonding capabilities. The molecular formula C₃H₃N₃O₃ and molecular weight 129.07 grams per mole indicate similar size to the methyl derivative while providing distinctly different chemical reactivity patterns.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| 1,2,5-Oxadiazole-3-carboxylic acid | C₃H₂N₂O₃ | 114.06 | 88598-08-7 | Parent structure |

| This compound | C₄H₄N₂O₃ | 128.09 | 58677-34-2 | Methyl at position 4 |

| 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C₃H₃N₃O₃ | 129.07 | 78350-50-2 | Amino at position 4 |

| 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid | C₃H₂N₂O₄ | 130.06 | 66313-36-8 | Hydroxy at position 4 |

| 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid | C₆H₆N₂O₃ | 154.12 | Not specified | Cyclopropyl at position 4 |

The 4-hydroxy-1,2,5-oxadiazole-3-carboxylic acid derivative (CAS: 66313-36-8) with molecular formula C₃H₂N₂O₄ demonstrates how hydroxyl substitution affects both the electronic structure and hydrogen bonding networks. The additional oxygen atom increases the molecular weight to 130.06 grams per mole while introducing new possibilities for intermolecular interactions through hydroxyl hydrogen bonding. This compound is also known by alternative names including 4-oxo-1,2,5-oxadiazole-3-carboxylic acid, suggesting potential tautomeric equilibrium between hydroxy and oxo forms.

The 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid represents a larger substitution pattern with molecular formula C₆H₆N₂O₃ and significantly increased molecular weight of 154.12 grams per mole. The cyclopropyl group introduces considerable steric bulk while maintaining the electron-donating character through hyperconjugation effects similar to the methyl group but with different geometric constraints. The 4-bromomethyl-1,2,5-oxadiazole-3-carboxylic acid derivative (CAS: 914207-79-7) with molecular formula C₄H₃BrN₂O₃ demonstrates how halogen substitution can modulate both electronic properties and synthetic utility.

These comparative analyses reveal that substituent effects at the 4-position of the 1,2,5-oxadiazole-3-carboxylic acid framework significantly influence both physical properties and chemical reactivity patterns. The methyl-substituted derivative occupies an intermediate position in terms of size, electronic effects, and chemical stability within this family of compounds. The systematic variation of 4-position substituents provides valuable insights into structure-property relationships that guide both synthetic strategy development and application-specific optimization of oxadiazole-based molecular frameworks.

Properties

IUPAC Name |

4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-2-3(4(7)8)6-9-5-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIAHHRZVGJYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310934 | |

| Record name | 4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58677-34-2 | |

| Record name | 58677-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Process

Starting Material : The synthesis begins with (2E,3E)-butane-2,3-dione dioxime.

Reaction Conditions : The cyclization reaction is typically performed under controlled conditions to prevent side reactions. The process requires careful temperature management and the use of appropriate solvents.

Selective Oxidation

After cyclization, the resulting compound (3,4-dimethyl-1,2,5-oxadiazole) undergoes selective oxidation:

Oxidizing Agent : Potassium permanganate is commonly used for this step.

Safety Considerations : The oxidation reaction is highly exothermic; thus, a continuous flow process is often employed. This approach minimizes the risk of thermal instability associated with the starting materials and products.

Isolation of Product

The final product is typically isolated as N-methyl morpholine 4-methyl-1,2,5-oxadiazole-3-carboxylate to avoid handling the potentially explosive solid form of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid directly.

In industrial settings, the synthesis of this compound may utilize continuous flow processes to enhance safety and efficiency.

Scale-Up Procedures

The developed processes have been successfully scaled up to produce large quantities (e.g., over 93 kg) of N-methyl morpholine 4-methyl-1,2,5-oxadiazole-3-carboxylate for clinical trials.

This compound can participate in various chemical reactions due to the presence of nitrogen and oxygen atoms in its structure.

Types of Reactions

Common reactions include:

Oxidation : Can yield various oxidized derivatives.

Reduction : The carboxylic acid group can be reduced to an alcohol.

Substitution Reactions : Functional groups can be introduced into the oxadiazole ring through nucleophilic substitution.

Common Reagents and Conditions

Reagents used in these reactions include:

| Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Controlled temperature |

| Reduction | Sodium borohydride | Solvents like toluene or acetonitrile |

| Substitution | Halogens (e.g., chlorine) | Varies based on nucleophile used |

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen and oxygen atoms in the oxadiazole ring, which can act as sites for chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and the use of solvents like toluene or acetonitrile to facilitate the reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the oxadiazole ring .

Scientific Research Applications

4-Methyl-1,2,5-oxadiazole-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, this compound is used in the materials science field for the development of high-energy materials and other advanced materials .

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen and oxygen atoms in the oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

4-Methyl-1,2,5-oxadiazole-3-carboxylic acid (MOC) is a heterocyclic organic compound with the molecular formula . This compound belongs to the oxadiazole family and is characterized by its five-membered ring structure containing two nitrogen atoms and one oxygen atom. The presence of a carboxylic acid functional group enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.

MOC plays a significant role in various biochemical reactions and exhibits interactions with several enzymes and proteins. It is particularly noted for its modulation of kinase activity, which is crucial for regulating cellular processes such as cell growth, metabolism, and apoptosis. These interactions can influence multiple signaling pathways involved in inflammation and immune responses, indicating potential therapeutic applications.

The biological activity of MOC is mediated through several mechanisms:

- Enzyme Interaction : MOC binds to specific enzymes, modulating their activity and influencing metabolic pathways.

- Signaling Pathway Modulation : It affects cellular signaling pathways related to inflammation and immune responses.

- Molecular Binding : The nitrogen and oxygen atoms in the oxadiazole ring participate in hydrogen bonding with biological molecules, leading to various biological effects.

Cellular Effects

Research indicates that MOC influences gene expression and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses. In laboratory settings, the stability of MOC under standard conditions is relatively high; however, it may degrade over time, impacting its biological activity.

Dosage Effects

The effects of MOC vary significantly with dosage levels in animal models:

- Low Doses : Exhibited beneficial effects such as anti-inflammatory and antibacterial activities.

- High Doses : May lead to toxicity or adverse effects depending on the biological context.

Transport and Distribution

MOC's transport within cells is facilitated by specific transporters and binding proteins. Its distribution across different tissues can influence its biological efficacy.

Comparative Analysis of Related Compounds

To understand MOC’s unique profile, it is useful to compare it with other oxadiazole derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | C4H4N2O3 | Different nitrogen positioning; potential for varied activity |

| 1,2,5-Oxadiazole-3-carboxylic acid | C3H3N3O2 | Lacks methyl group at position 4; simpler structure |

| 4-Methylfurazan-3-carboxylic acid | C4H4N2O3 | Contains furazan ring; different reactivity profile |

MOC stands out due to its unique interactions within cellular systems and its applications in both medicinal chemistry and materials science.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that MOC significantly reduced inflammatory markers in animal models when administered at low doses. This suggests potential use as an anti-inflammatory agent.

- Antibacterial Properties : Another investigation highlighted MOC's antibacterial effects against various strains of bacteria, indicating its utility in developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, and what methodological considerations are critical for yield optimization?

- Methodology : Oxidation of substituted oxadiazole precursors using strong oxidizing agents like KMnO₄ in acetone under controlled conditions (0–25°C) is a common approach. For example, 4-(benzyloxy)-1,2,5-oxadiazole-3-carboxylic acid was synthesized via KMnO₄ oxidation of its propargyl precursor, achieving moderate yields after acid quenching and purification . Adjusting reaction time (e.g., 40 minutes) and stoichiometry (e.g., 2:1 KMnO₄:substrate ratio) can mitigate over-oxidation.

- Key Considerations : Monitor reaction progress via TLC or HPLC to prevent side-product formation. Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Spectroscopy : Use -NMR to confirm substituent positions (e.g., methyl group at C4) and -NMR to verify carboxylic acid functionality.

- Mass Spectrometry : CI-MS (Chemical Ionization) provides molecular ion peaks (e.g., m/z 235 [M+1]+ for analogous oxadiazole-carboxylic acids) .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C₅H₅N₂O₃ for 4-methyl derivatives) .

Q. What are the stability profiles and optimal storage conditions for this compound?

- Stability : The carboxylic acid group may degrade under prolonged exposure to moisture or high temperatures (>100°C). Stability studies on similar oxadiazoles suggest storing at 2–8°C in inert atmospheres (e.g., argon) to prevent decarboxylation .

- Handling : Use desiccants in storage vials and avoid aqueous solutions unless stabilized at pH 4–6 .

Advanced Research Questions

Q. What strategies are effective for synthesizing derivatives of this compound, and how do substituents influence reactivity?

- Derivatization Approaches :

- Esterification : React with alcohols (e.g., ethanol) under acidic catalysis to form ethyl esters, enhancing solubility for biological assays .

- Amide Formation : Couple with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) for pharmacological profiling .

Q. How can microreactor technology improve the scalability and safety of synthesizing this compound?

- Continuous Flow Synthesis : Microreactors enable precise control of exothermic oxidation steps (e.g., KMnO₄ reactions), reducing decomposition risks. For analogous cyclopropyl-oxadiazole derivatives, flow systems achieved 85% yield with residence times <30 minutes .

- Benefits : Enhanced heat transfer, reduced waste, and reproducibility for gram-to-kilogram scaling .

Q. What are the potential applications of this compound in materials science or medicinal chemistry?

- Materials Science : As a precursor for high-energy-density materials (HEDMs), its oxadiazole core contributes to thermal stability. Related amino-oxadiazoles (e.g., AOCA) are used in insensitive explosive formulations .

- Medicinal Chemistry : The oxadiazole scaffold exhibits enzyme inhibition (e.g., COX-2) and anti-tumor activity in vitro. Derivatives with appended heterocycles (e.g., pyrazole) show enhanced bioactivity .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Data Reconciliation : Cross-validate melting points (e.g., 239–240°C for the oxadiazole core ) with purity assessments (HPLC ≥95%). Discrepancies may arise from polymorphic forms or residual solvents.

- Collaborative Verification : Compare NMR data with published spectra (e.g., δ 2.5 ppm for methyl groups in DMSO-d₆) and consult crystallography databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.